N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHCVEZJFGCTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397181 | |
| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-41-1 | |
| Record name | N1,N1-Dimethyl-1-(2-thienyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation, as employed in for analogous compounds, could reduce reaction times. For example, 15-minute cycles at 200°C might enhance imine formation kinetics, though thermal degradation of thiophene derivatives requires caution.
Challenges and Mitigation Strategies
- Byproduct Formation: Cyclic amines (e.g., piperazines) during diamine synthesis are minimized using excess methylamine and short reaction times.
- Imine Stability: The Schiff base LTH is sensitive to hydrolysis; anhydrous conditions and inert atmospheres are essential.
- Reduction Selectivity: Over-reduction of the thiophene ring is avoided using mild agents like NaBH4 instead of LiAlH4.
Chemical Reactions Analysis
Types of Reactions: N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s thiophene ring and diamine moiety allow it to form stable complexes with metal ions, which can enhance its reactivity and binding affinity. These interactions can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituents on the ethane-1,2-diamine core. Key comparisons include:
Key Observations :
- Electronic Effects : Thiophen-containing analogs (e.g., ) exhibit stronger electron-donating capacity compared to phenyl derivatives (e.g., ), enhancing adsorption on metal surfaces in corrosion inhibition .
- Steric Influence : Bulky substituents (e.g., tricosan in SP11 ) reduce reactivity but improve self-assembly properties.
- Biological Activity : Ferrocenyl derivatives (e.g., ) show redox activity, absent in the target compound, which may limit pharmacological utility but simplify toxicity profiles.
Physicochemical Properties
- Solubility: The thiophen-2-yl group in N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine increases hydrophobicity compared to polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine ), but retains better solubility than SP11’s long-chain analog .
- Basicity : Dimethylamine groups reduce basicity relative to unsubstituted diamines (e.g., ethylenediamine), affecting chelation efficiency in catalysis .
Functional Performance
- Corrosion Inhibition : In 1.0 M HCl, Schiff base analogs (e.g., EDDB ) achieve >90% inhibition efficiency due to multiple adsorption sites, whereas the target compound’s performance likely depends on thiophen’s lone-pair electrons and planar adsorption .
Biological Activity
N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine, with the CAS number 790263-41-1, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H14N2S
- Molecular Weight : 170.28 g/mol
- Structure : The compound features a thiophene ring, which is known for its ability to participate in various chemical reactions and interactions with biological targets.
Synthesis and Characterization
This compound can be synthesized through several methods involving the reaction of thiophene derivatives with ethylenediamines. The characterization of this compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as urease. Research has shown that certain thiophene derivatives can act as effective urease inhibitors, which could be beneficial in treating conditions like urinary tract infections or gastric ulcers. The enzyme inhibition mechanism typically involves competitive binding to the active site of the enzyme.
Study 1: Antimicrobial Efficacy
In a comparative study on various thiophene derivatives, this compound was tested against standard bacterial strains. Results indicated a notable zone of inhibition, suggesting substantial antimicrobial activity (Table 1).
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N1,N1-Dimethyl-1-(thiophen-2-yl)... | E. coli | 15 |
| N1,N1-Dimethyl-1-(thiophen-2-yl)... | S. aureus | 18 |
| Control (Ampicillin) | E. coli | 20 |
| Control (Ampicillin) | S. aureus | 22 |
Study 2: Cytotoxicity Against Cancer Cells
A preliminary cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa cells). The results showed that this compound exhibited an IC50 value indicating effective cytotoxicity at micromolar concentrations (Table 2).
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N1,N1-Dimethyl-1-(thiophen-2-yl)... | HeLa | 25 |
| Control (Doxorubicin) | HeLa | 10 |
The biological activity of this compound may be attributed to several mechanisms:
Antimicrobial Action : Disruption of cell membrane integrity and inhibition of metabolic processes.
Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of cell cycle regulatory proteins.
Enzyme Inhibition : Competitive inhibition at the active site leading to decreased enzymatic activity.
Q & A
Q. What are the established synthetic routes for N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine, and how can reaction conditions be optimized?
The compound is typically synthesized via reductive amination or condensation reactions involving thiophene derivatives and dimethylamine precursors. For example, analogous diamines are prepared by reducing Schiff bases formed from aldehydes and diamines using agents like NaBH₄ or catalytic hydrogenation . Optimization may involve adjusting solvent polarity (e.g., THF or ethanol), temperature (20–60°C), and stoichiometry of reactants to improve yield. Monitoring reaction progress via TLC or NMR is critical to identify intermediates and byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the structure by identifying peaks for the thiophene protons (δ 6.8–7.5 ppm), methyl groups on nitrogen (δ 2.2–2.5 ppm), and ethylene backbone (δ 3.0–3.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, particularly for detecting unreacted starting materials .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation of vapors or dust .
- Storage : Keep in a cool, dry place (<25°C) in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when determining the compound’s solid-state structure?
Discrepancies in X-ray diffraction (XRD) data may arise from polymorphism or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to model disorder or apply twin laws . High-resolution data (≤0.8 Å) and validation tools like PLATON or R1 factor analysis improve accuracy. For non-crystalline samples, pair XRD with solid-state NMR to cross-validate hydrogen-bonding networks .
Q. What experimental strategies address low yields in asymmetric synthesis of chiral derivatives?
Low enantiomeric excess (ee) may result from poor catalyst selectivity. Screen chiral ligands (e.g., BINOL-derived phosphoramidites) or transition-metal catalysts (e.g., Ru or Ir complexes) under varying temperatures and solvent systems (e.g., dichloromethane vs. toluene). Kinetic resolution via HPLC with chiral columns can isolate enantiomers for further analysis .
Q. How do computational methods (DFT, MD) enhance understanding of the compound’s reactivity and supramolecular interactions?
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Optimize transition states for reactions like alkylation or Schiff base formation .
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., aqueous vs. organic media) or host-guest interactions with macrocycles like cucurbiturils .
Q. What analytical approaches reconcile discrepancies between theoretical and experimental spectroscopic data?
For mismatched IR or NMR peaks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
